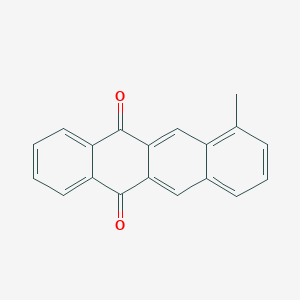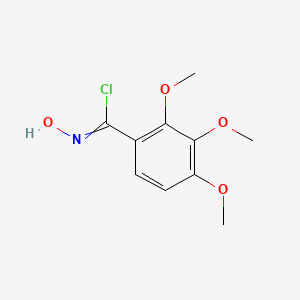
Diethyl (2-Bromo-4-chlorophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-Bromo-4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, along with a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-Bromo-4-chlorophenyl)phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 2-bromo-4-chlorobenzyl bromide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the process .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2-Bromo-4-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl phosphonates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced phosphonate derivatives.
Aplicaciones Científicas De Investigación
Diethyl (2-Bromo-4-chlorophenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl (2-Bromo-4-chlorophenyl)phosphonate involves its interaction with molecular targets through its reactive phosphonate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved often include enzyme inhibition or modification of protein functions .
Comparación Con Compuestos Similares
Diethyl (4-Bromobutyl)phosphonate: Similar in structure but with a different alkyl chain length.
Diethyl (2-Bromoethyl)phosphonate: Similar but with a different substitution pattern on the phenyl ring.
Propiedades
Fórmula molecular |
C10H13BrClO3P |
|---|---|
Peso molecular |
327.54 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-1-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13BrClO3P/c1-3-14-16(13,15-4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4H2,1-2H3 |
Clave InChI |
LQUMOKFPBREFPW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=C(C=C1)Cl)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)










![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)

